3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, also known as 3-Amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one dihydrochloride, is a chemical compound with the molecular formula . This compound is a derivative of piperazine, a heterocyclic organic compound notable for its biological activity and widespread use in pharmaceuticals. The compound is primarily of interest for its potential applications in medicinal chemistry, particularly in drug development and biological research.
The synthesis of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one typically involves several key steps:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and ensuring product purity through established purification techniques.
The molecular structure of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one can be represented using various chemical notation systems:
InChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H
CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
The compound features a piperazine ring connected to a pyrazine moiety, contributing to its biological activity.
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Varies |
Reduction | Lithium aluminum hydride | Varies |
Substitution | Halides, thiols | Acidic or basic |
The mechanism of action for 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The precise pathways depend on the target cells and conditions under investigation.
The physical properties of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one include:
Property | Value |
---|---|
Molecular Weight | 308.20 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in water |
Chemical properties include stability under various conditions, reactivity with common reagents, and potential for forming derivatives through functional group modifications.
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one has several scientific applications:
This compound's versatility makes it a valuable subject for ongoing research in multiple scientific disciplines.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6